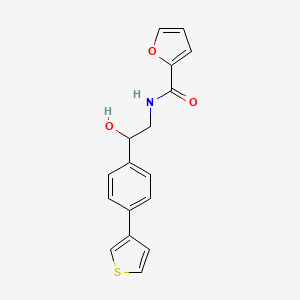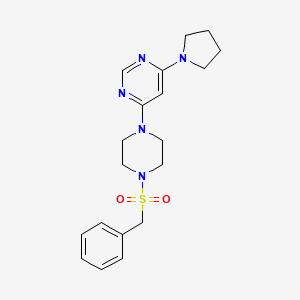
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several kinds of drugs and natural biomolecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzylsulfonyl group, a piperazine ring, a pyrimidine ring, and a pyrrolidine ring .作用机制
The mechanism of action of BPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. BPP has been found to inhibit the activity of several kinases, including PI3K, AKT, and mTOR, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPP has been found to have a variety of biochemical and physiological effects. In addition to its potential use as a therapeutic agent for cancer and neurological disorders, BPP has also been studied for its potential use in the treatment of inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using BPP in lab experiments is its high potency and selectivity. BPP has been found to be highly effective at inhibiting the activity of certain enzymes and signaling pathways, making it a valuable tool for studying these processes.
However, there are also some limitations to using BPP in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to use in certain cell lines or animal models. In addition, BPP can be difficult to synthesize and purify, which can limit its availability for research purposes.
未来方向
There are several future directions for research involving BPP. One of the most promising areas of research involves the development of BPP-based therapeutics for the treatment of cancer and neurological disorders. In addition, BPP may also have potential applications in the treatment of other diseases such as inflammation and pain.
Further research is needed to fully understand the mechanism of action of BPP and to identify its potential therapeutic targets. In addition, more studies are needed to evaluate the safety and efficacy of BPP in various cell lines and animal models.
Conclusion:
In conclusion, 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a promising chemical compound that has a variety of potential scientific research applications. Its high potency and selectivity make it a valuable tool for studying various enzymes and signaling pathways, and its potential use as a therapeutic agent for cancer and neurological disorders makes it an exciting area of research. However, more research is needed to fully understand the mechanism of action of BPP and to evaluate its safety and efficacy in various cell lines and animal models.
合成方法
The synthesis of BPP involves the reaction of 4-(4-(Benzylsulfonyl)piperazin-1-yl)aniline with 6-bromo-1H-pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst. This reaction results in the formation of BPP, which can be purified and isolated using various techniques such as column chromatography and recrystallization.
科学研究应用
BPP has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of BPP as a potential therapeutic agent for the treatment of cancer. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
In addition to its potential use in cancer research, BPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BPP has been found to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
属性
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-3,6-7,14,16H,4-5,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDWRPOCXWJQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898662.png)
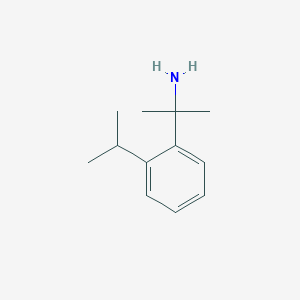
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2898666.png)
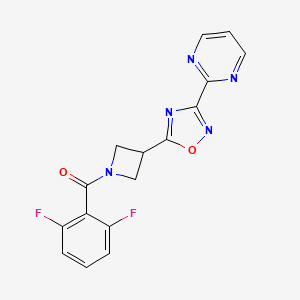
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)

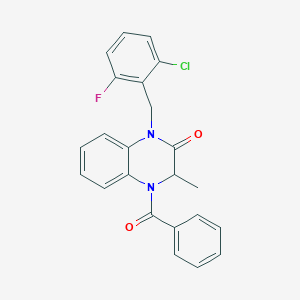
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)

![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)

![1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2898681.png)
